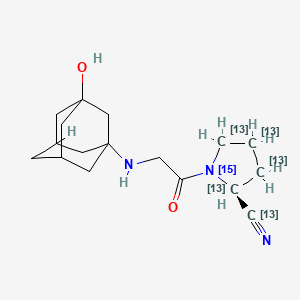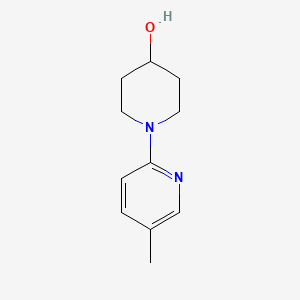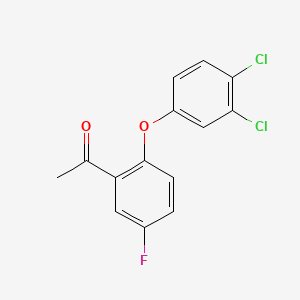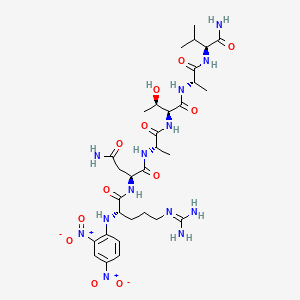
Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 is a peptide that has gained significant attention in scientific research due to its potential therapeutic applications. This peptide is composed of eight amino acids and is also known as DNMT inhibitor-1. It has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 involves its ability to inhibit DNMTs. DNMTs are enzymes that add methyl groups to DNA, which can alter gene expression patterns. By inhibiting DNMTs, this compound can prevent the addition of methyl groups to DNA and alter gene expression patterns, potentially leading to therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. Additionally, it has been found to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
One advantage of using Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 in lab experiments is its specificity for DNMTs. This allows researchers to selectively target DNMTs and alter gene expression patterns. However, one limitation is that this compound can be difficult to synthesize and purify, which can limit its availability for research.
将来の方向性
There are several future directions for research on Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2. One area of interest is its potential as a cancer therapy. By altering gene expression patterns, this compound could potentially inhibit the growth of cancer cells and improve patient outcomes. Additionally, research is needed to further understand the neuroprotective effects of this compound and its potential for treating neurological disorders. Finally, more research is needed to optimize the synthesis and purification methods for this compound, which could increase its availability for research and potential therapeutic applications.
In conclusion, this compound is a promising peptide with potential therapeutic applications. Its ability to inhibit DNMTs and alter gene expression patterns has been extensively studied, and it has been found to have a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential as a therapeutic agent.
合成法
Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 can be synthesized using solid-phase peptide synthesis (SPPS) methods. This involves the stepwise addition of amino acids to a resin-bound peptide chain, with each amino acid being protected by a specific chemical group. After the peptide chain is complete, the final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
科学的研究の応用
Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 has been extensively studied for its potential therapeutic applications. It has been found to inhibit DNA methyltransferases (DNMTs), which are enzymes that play a crucial role in regulating gene expression. By inhibiting DNMTs, this compound can alter gene expression patterns and potentially treat a range of diseases, including cancer, neurological disorders, and autoimmune diseases.
特性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-5-(diaminomethylideneamino)-2-(2,4-dinitroanilino)pentanoyl]amino]butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49N13O12/c1-13(2)23(25(33)47)41-26(48)15(4)38-30(52)24(16(5)45)42-27(49)14(3)37-29(51)20(12-22(32)46)40-28(50)19(7-6-10-36-31(34)35)39-18-9-8-17(43(53)54)11-21(18)44(55)56/h8-9,11,13-16,19-20,23-24,39,45H,6-7,10,12H2,1-5H3,(H2,32,46)(H2,33,47)(H,37,51)(H,38,52)(H,40,50)(H,41,48)(H,42,49)(H4,34,35,36)/t14-,15-,16+,19-,20-,23-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHLXQYJSUDBJO-KPVWSTNPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49N13O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


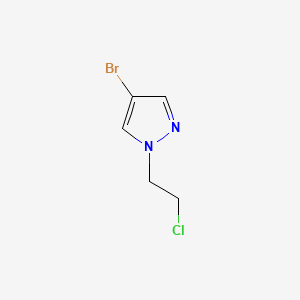
![rac 8alpha-[Delta-5(10)]-Norgestrel](/img/structure/B585053.png)
![Thieno[2',3':3,4]cyclopenta[1,2-b]azirene](/img/structure/B585055.png)
